molecular formula C12H18N2 B11906985 N-((1-Methylindolin-4-yl)methyl)ethanamine

N-((1-Methylindolin-4-yl)methyl)ethanamine

Cat. No.: B11906985
M. Wt: 190.28 g/mol
InChI Key: XAYNMFJNXNOZPV-UHFFFAOYSA-N
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Description

N-((1-Methylindolin-4-yl)methyl)ethanamine: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Methylindolin-4-yl)methyl)ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-((1-Methylindolin-4-yl)methyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the ethanamine moiety.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-((1-Methylindolin-4-yl)methyl)ethanamine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Indole derivatives are known to interact with serotonin receptors, making them of interest in neuropharmacology.

Medicine: The compound’s potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders. Its structure allows for modifications that can enhance its efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its indole ring system provides vibrant colors that are stable and long-lasting.

Mechanism of Action

The mechanism of action of N-((1-Methylindolin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The indole ring system mimics the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can lead to various physiological effects, including changes in mood and perception.

Comparison with Similar Compounds

    N-Methylindole: Similar structure but lacks the ethanamine moiety.

    N-Ethylindole: Similar structure but with an ethyl group instead of a methyl group.

    Indole-3-acetic acid: Contains an indole ring but with a carboxylic acid group.

Uniqueness: N-((1-Methylindolin-4-yl)methyl)ethanamine is unique due to its combination of an indole ring with a methyl group and an ethanamine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-[(1-methyl-2,3-dihydroindol-4-yl)methyl]ethanamine

InChI

InChI=1S/C12H18N2/c1-3-13-9-10-5-4-6-12-11(10)7-8-14(12)2/h4-6,13H,3,7-9H2,1-2H3

InChI Key

XAYNMFJNXNOZPV-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C2CCN(C2=CC=C1)C

Origin of Product

United States

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